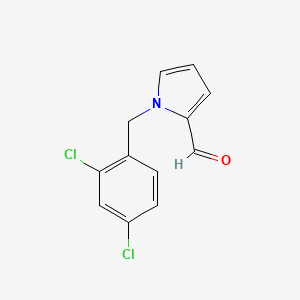

1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde” seems to be a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in the structure of many biologically active molecules . The “2,4-dichlorobenzyl” part suggests the presence of a benzyl group substituted with two chlorine atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds such as “1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid” have been synthesized and studied . Another related compound, “2,4-Dichlorobenzoyl chloride”, has been synthesized using 2,4-dichlorobenzotrichloride and carboxylic acid .

Applications De Recherche Scientifique

Supramolecular Chains in Magnetic Materials

- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : This study utilized a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, leading to a new {Mn(III)25} barrel-like cluster. This cluster, when linked via Na(+) cations, forms a 1D polymeric topology exhibiting single-molecule magnetic behavior. Such materials have potential applications in magnetic storage and quantum computing (Giannopoulos et al., 2014).

Synthesis of Fluorinated Pyrroles

- New Synthesis of 3-Fluoropyrroles : This research outlines a methodology for preparing various new 3-fluorinated pyrroles, demonstrating the versatility of pyrrole compounds in synthetic chemistry. These fluorinated pyrroles have potential applications in pharmaceuticals and materials science (Surmont et al., 2009).

Reactions with Secondary Amines

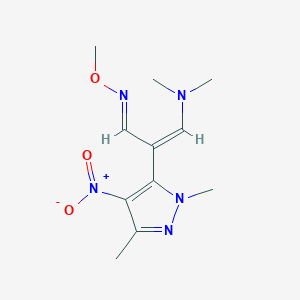

- Regioselectivity in the Reactions of Polyfunctionalised Pyrroles with Nucleophiles : This study investigates the reaction of a polyfunctionalised pyrrole, specifically 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, with secondary amines. The findings demonstrate the compound's ability to undergo different types of chemical reactions, expanding its potential applications in synthetic organic chemistry (Zaytsev et al., 2005).

Synthesis of Anion Receptors

- Conformationally Switchable Non-Cyclic Tetrapyrrole Receptors : This research presents the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, highlighting the tunable anion binding properties of these receptors. Such molecules could find application in sensing technologies and molecular recognition (Deliomeroglu et al., 2014).

Molecular Synthesis and Characterization

- Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands : This study demonstrates the reaction of 1H-pyrrole-2-carbaldehyde with various amines, leading to the formation of aluminum and zinc complexes. These complexes were then used as catalysts for the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry and materials science (Qiao et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2,4-dichlorobenzyl alcohol, act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

It is suggested that the antiseptic mechanism of action of similar compounds, like 2,4-dichlorobenzyl alcohol, is related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

Similar compounds have been found to have a broad spectrum of bactericidal activity against a range of organisms implicated in pharyngitis .

Pharmacokinetics

Similar compounds like 2,4-dichlorobenzyl alcohol are commonly used in throat lozenges, suggesting good oral bioavailability .

Result of Action

Similar compounds have been found to have a direct virucidal effect on certain viruses .

Action Environment

The action, efficacy, and stability of 1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s action, as seen with similar compounds used in low-pH throat lozenges .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWNYKGKHEXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)

![2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2579008.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)

![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2579016.png)

![1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2579017.png)